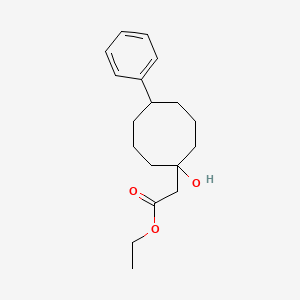
Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate is an ester compound characterized by its unique structure, which includes a cyclooctyl ring substituted with a hydroxy group and a phenyl group. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-hydroxy-5-phenylcyclooctyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or zeolites are used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Acid catalysts such as sulfuric acid are used to facilitate the exchange of the ester group with another alcohol.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Produces the corresponding alcohol.
Transesterification: Produces a different ester and ethanol.
Scientific Research Applications
Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (1-hydroxy-5-phenylcyclooctyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets . The hydroxy and phenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Properties
CAS No. |
62702-35-6 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-5-phenylcyclooctyl)acetate |
InChI |
InChI=1S/C18H26O3/c1-2-21-17(19)14-18(20)12-6-10-16(11-7-13-18)15-8-4-3-5-9-15/h3-5,8-9,16,20H,2,6-7,10-14H2,1H3 |
InChI Key |
CUGSGJCIHGLUOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC(CCC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















